2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
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Description
2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as Cmpd7c, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has been a subject of interest for researchers in the field of biochemistry and pharmacology.
Scientific Research Applications
Antifungal Activity
Several studies have explored the antifungal potential of compounds structurally related to 2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol. For instance, Zhang et al. (2016) investigated pyrazolo[1,5-a]pyrimidines derivatives, which showed significant antifungal abilities against various phytopathogenic fungi, including Colletotrichum gloeosporioides (Zhang et al., 2016). Similarly, derivatives of 2-amino-4-{4'-[(4'ÂÂÂÂ-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine displayed moderate antimicrobial activity against various bacteria and fungi (J.V.Guna & D.M.Purohit, 2012).
Anticancer and Antimicrobial Agents
Compounds with structural similarities to the chemical have been evaluated for their potential as anticancer and antimicrobial agents. For instance, a study by Hafez et al. (2016) focused on the synthesis of pyrazole derivatives with potential as both antimicrobial and anticancer agents (Hafez et al., 2016). Another research by Liu et al. (2006) involved the synthesis of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, which could have applications in cancer treatment (Liu et al., 2006).
Antitumor Activity
The antitumor activities of pyrimidine derivatives have been a focus of several studies. For example, Gangjee et al. (1996) investigated 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, potentially useful as antitumor agents (Gangjee et al., 1996). Another study by Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of novel thieno[3,2-d]pyrimidine derivatives (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-12(2)11-26-15-7-8-16(18(25)9-15)19-17(10-23-20(22)24-19)13-3-5-14(21)6-4-13/h3-10,25H,1,11H2,2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDSLCSFHQZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327920 |
Source
|
Record name | 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |
CAS RN |
850239-49-5 |
Source
|
Record name | 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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